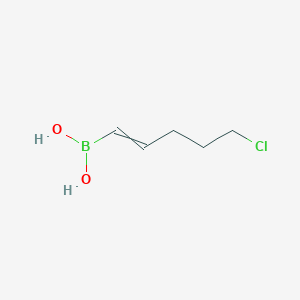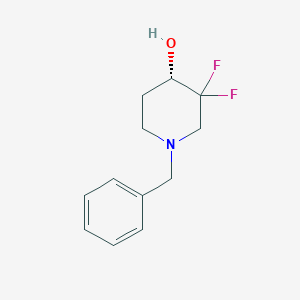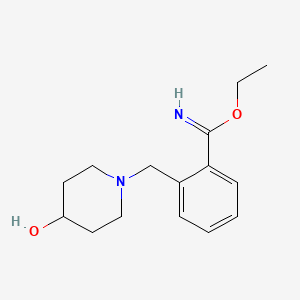![molecular formula C10H9BrO2 B12441841 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid CAS No. 927800-43-9](/img/structure/B12441841.png)
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid, also known as (E)-3-(4-(bromomethyl)phenyl)acrylic acid, is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid typically involves the bromination of 4-methylphenylprop-2-enoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the double bond in the prop-2-enoic acid moiety can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include saturated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various biological nucleophiles, such as thiol groups in proteins. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(Chloromethyl)phenyl]prop-2-enoic acid
- 3-[4-(Methyl)phenyl]prop-2-enoic acid
- 3-[4-(Hydroxymethyl)phenyl]prop-2-enoic acid
Uniqueness
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- or methyl-substituted analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies .
Eigenschaften
CAS-Nummer |
927800-43-9 |
|---|---|
Molekularformel |
C10H9BrO2 |
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
3-[4-(bromomethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7H2,(H,12,13) |
InChI-Schlüssel |
WMPJRZQASMKAHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CBr)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
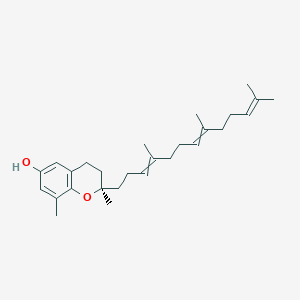
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)
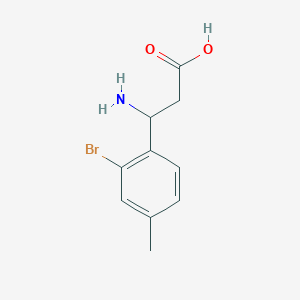
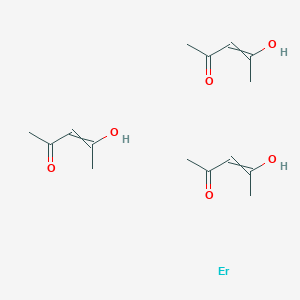

![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
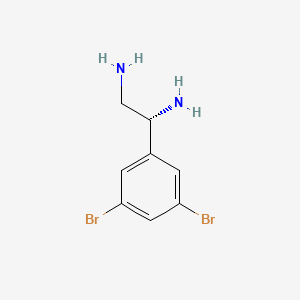
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
